

In-depth Technical Guide: Physical Characteristics of 1-(2,5-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(2,5-Dimethoxyphenyl)ethanol*

Cat. No.: *B1338190*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of **1-(2,5-dimethoxyphenyl)ethanol**. Due to a notable lack of extensive research and publicly available data on the solid-state properties of this specific compound, this document focuses on its presumed liquid state at ambient temperatures, drawing comparisons with closely related isomers and derivatives. The guide outlines standard experimental protocols for determining key physical and spectral properties, offering a framework for researchers to characterize this compound. While direct quantitative data for the solid form of **1-(2,5-dimethoxyphenyl)ethanol** is not readily available, this guide serves as a valuable resource by consolidating information on analogous compounds and detailing the methodologies for its full physical characterization.

Introduction

1-(2,5-Dimethoxyphenyl)ethanol is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its use in research and development, including reaction kinetics, formulation, and quality control. This guide addresses

the known and predicted physical characteristics of **1-(2,5-dimethoxyphenyl)ethanol**, with a particular focus on the methodologies for their determination.

Predicted Physical State and Properties

Extensive searches of scientific literature and chemical databases did not yield specific data for the solid form of **1-(2,5-dimethoxyphenyl)ethanol**, such as a melting point. This suggests that the compound is likely a liquid or a viscous oil at standard temperature and pressure. This hypothesis is supported by data from structurally similar compounds:

- 1-(3,4-dimethoxyphenyl)ethanol is described as a yellow viscous oil.
- The synthesis of 1-(2,4-dimethoxyphenyl)ethanol is mentioned in the literature without any indication of it being a solid.

In contrast, the related compound 2-amino-**1-(2,5-dimethoxyphenyl)ethanol** is a white to off-white solid with a melting point of 146-150 °C. The presence of the amino group in the latter compound likely contributes to stronger intermolecular interactions, such as hydrogen bonding, leading to a higher melting point and a solid state at room temperature.

Table 1: Comparison of Physical Properties of Related Compounds

Compound Name	CAS Number	Physical State at Room Temperature	Melting Point (°C)
1-(2,5-dimethoxyphenyl)ethanol	33523-64-9	Presumed Liquid/Oil	Not available
2-Amino-1-(2,5-dimethoxyphenyl)ethanol	3600-87-1	Solid	146-150
1-(3,4-dimethoxyphenyl)ethanol	4331-33-9	Viscous Oil	Not applicable
2-(3,4-dimethoxyphenyl)ethanol	7417-21-2	Solid	46-49

Experimental Protocols for Physical Characterization

To fully characterize the physical properties of **1-(2,5-dimethoxyphenyl)ethanol**, a series of standard analytical techniques should be employed.

Determination of Physical State and Thermal Properties

3.1.1. Visual Inspection: The initial step is a simple visual observation of the purified substance at ambient temperature to determine if it is a solid or a liquid.

3.1.2. Melting Point Determination (if applicable): If the substance can be solidified, its melting point should be determined.

- Protocol: A small, powdered sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is raised slowly, and the range from the first sign of melting to the complete liquefaction of the solid is recorded. A sharp melting range is indicative of high purity.

3.1.3. Differential Scanning Calorimetry (DSC): DSC is a powerful technique to study thermal transitions.

- Protocol: A small, weighed amount of the sample is placed in an aluminum pan and heated or cooled at a controlled rate in the DSC instrument. An empty pan is used as a reference. The difference in heat flow between the sample and the reference is measured as a function of temperature. This can reveal the melting point, glass transition temperature (for amorphous solids or liquids), and crystallization events.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule.

- Protocol for Liquids: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Protocol for Solids (if applicable): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is pressed against a crystal (e.g., diamond or zinc selenide). The sample is then scanned with infrared radiation.

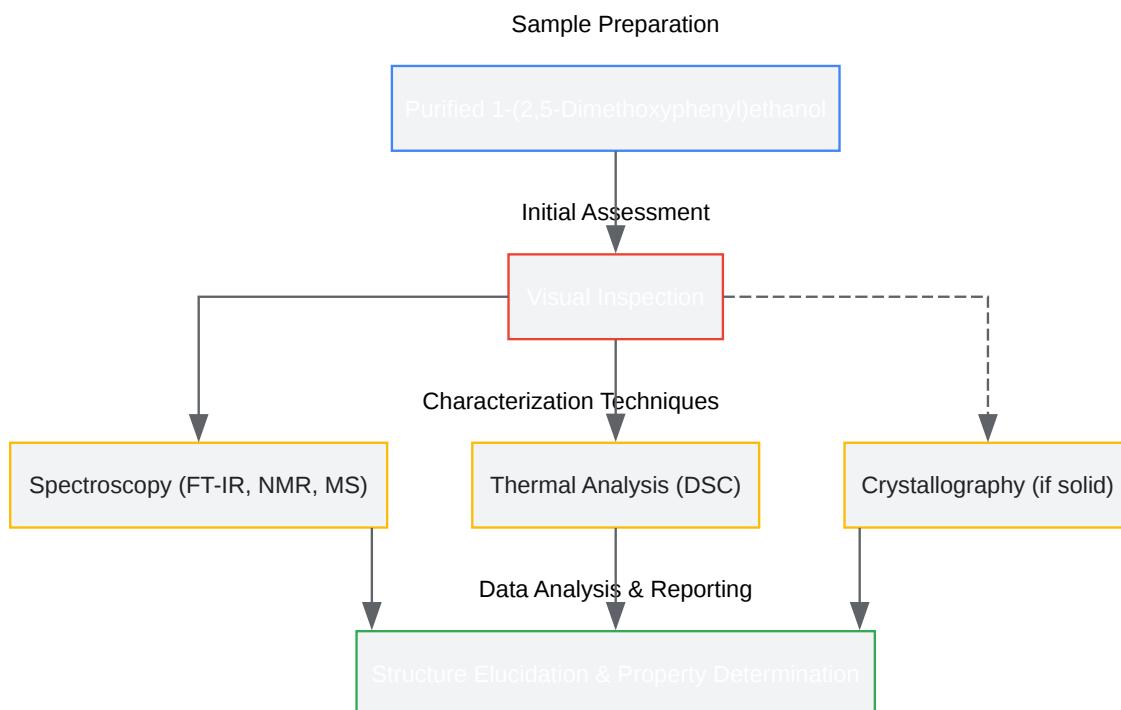
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure.

- Protocol: A small amount of the sample (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is transferred to an NMR tube, and the spectrum is acquired using an NMR spectrometer.

3.2.3. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

- Protocol: A dilute solution of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Crystallographic Characterization (if a solid form is obtained)


3.3.1. X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

- Protocol: A suitable single crystal of the compound is grown, typically by slow evaporation of a solvent, and mounted on a goniometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to determine the crystal structure.

Visualization of Experimental Workflows

Workflow for Physical Characterization

Figure 1. General workflow for physical characterization.

[Click to download full resolution via product page](#)

Figure 1. General workflow for physical characterization.

Conclusion

While specific experimental data for the solid form of **1-(2,5-dimethoxyphenyl)ethanol** is currently unavailable in the public domain, this technical guide provides a robust framework for its characterization. Based on the properties of its isomers, it is predicted to be a liquid at ambient conditions. The detailed experimental protocols provided herein will enable researchers to systematically determine its physical and spectral properties. Further investigation is required to isolate and characterize a solid form, which may be achievable at sub-ambient temperatures, and to fully elucidate its physical properties for its potential applications in scientific research and drug development.

- To cite this document: BenchChem. [In-depth Technical Guide: Physical Characteristics of 1-(2,5-Dimethoxyphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338190#physical-characteristics-of-1-2-5-dimethoxyphenyl-ethanol-solid-form>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com